6-Bromo-5-methylquinoline
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Overview
Description
6-Bromo-5-methylquinoline is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, materials science, and industrial chemistry. The presence of a bromine atom at the 6th position and a methyl group at the 5th position of the quinoline ring imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-5-methylquinoline can be achieved through various methods. One common approach involves the bromination of 5-methylquinoline using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is typically carried out in an organic solvent like chloroform or dichloromethane at room temperature or slightly elevated temperatures.
Another method involves the cyclization of appropriate precursors. For example, the reaction of 2-amino-4-bromoacetophenone with acetaldehyde in the presence of a base can yield this compound through a cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using continuous flow reactors to ensure efficient and controlled bromination. The use of automated systems and optimized reaction conditions can enhance yield and purity while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-5-methylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium amide, thiols, or alkoxides in polar solvents.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed
Substitution Reactions: Formation of 6-substituted-5-methylquinoline derivatives.
Oxidation Reactions: Formation of 5-formyl-6-bromoquinoline or 5-carboxy-6-bromoquinoline.
Reduction Reactions: Formation of 5-methyl-6-bromo-1,2-dihydroquinoline.
Scientific Research Applications
6-Bromo-5-methylquinoline has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents with antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.
Industrial Chemistry: It is utilized in the synthesis of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of 6-Bromo-5-methylquinoline depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or modulating receptors. The bromine atom and the quinoline ring can interact with biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
6-Bromoquinoline: Lacks the methyl group at the 5th position, which may affect its reactivity and biological activity.
5-Methylquinoline: Lacks the bromine atom at the 6th position, which may influence its chemical properties and applications.
6-Chloro-5-methylquinoline: Similar structure but with a chlorine atom instead of bromine, which may result in different reactivity and biological effects.
Uniqueness
6-Bromo-5-methylquinoline is unique due to the presence of both a bromine atom and a methyl group, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance its potential as a versatile intermediate in organic synthesis and its applications in various fields.
Biological Activity
6-Bromo-5-methylquinoline is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is C10H8BrN, with a molecular weight of approximately 223.07 g/mol. The compound features a quinoline ring substituted with a bromine atom at the sixth position and a methyl group at the fifth position, which significantly influences its chemical reactivity and biological activity.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antimicrobial Activity : The compound has shown potential as an antimicrobial agent, effective against various bacterial strains. Its mechanism may involve the inhibition of DNA synthesis and interference with bacterial topoisomerases.
- Antimalarial Activity : Quinoline derivatives, including this compound, have been evaluated for their antimalarial properties against Plasmodium falciparum. Studies demonstrate moderate to high antimalarial activity, with some derivatives showing submicromolar potency against chloroquine-resistant strains .
- Anticancer Potential : The compound's ability to inhibit cancer cell proliferation has been explored. It may act through various pathways, including apoptosis induction and cell cycle arrest in cancer cells.
- Antiviral Activity : Recent studies have also investigated the antiviral properties of quinoline derivatives against SARS-CoV-2. Certain compounds in this class demonstrated promising inhibitory effects in vitro, suggesting potential therapeutic applications .
The biological effects of this compound are attributed to its interactions with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical biological processes, such as DNA gyrase and topoisomerase IV in bacteria, leading to cell death.
- Receptor Modulation : The bromine atom and quinoline structure facilitate interactions through hydrogen bonding and hydrophobic effects, enhancing its binding affinity to biological receptors.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
6-Bromoquinoline | Bromine at position 6 | Antiproliferative |
5-Methylquinoline | Methyl at position 5 | Moderate cytotoxicity |
8-Bromo-5-methylquinoline | Bromine at position 8 | Less studied; variable effects |
6-Chloro-5-methylquinoline | Chlorine instead of bromine | Antimicrobial properties |
The presence of both bromine and methyl groups in this compound enhances its reactivity and biological activities compared to other derivatives.
Case Studies and Research Findings
- Antimalarial Evaluation : In vitro studies have shown that synthesized quinoline derivatives exhibit IC50 values ranging from 150 to 680 nM against chloroquine-resistant Plasmodium falciparum strains. This highlights the compound's potential as a lead structure for developing new antimalarial agents .
- Antiviral Studies : A study assessing the antiviral activity of various quinoline compounds against SARS-CoV-2 found that certain derivatives exhibited significant inhibitory effects with EC50 values as low as 1.5 μM in cell culture assays, indicating their potential for further development as antiviral therapeutics .
Properties
IUPAC Name |
6-bromo-5-methylquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN/c1-7-8-3-2-6-12-10(8)5-4-9(7)11/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQFFOKXBGUHZLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1C=CC=N2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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